2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol
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Overview
Description
2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol is a complex organic compound characterized by the presence of multiple halogen atoms and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of phenolic compounds, followed by a series of coupling reactions to introduce the desired substituents. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The temperature and pH must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce phenolic derivatives.
Scientific Research Applications
2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-chlorophenol: Similar structure but lacks the additional hydroxyl and methyl groups.
3,5-Dichloro-2-hydroxybenzyl alcohol: Shares the hydroxyl and halogen substituents but differs in the overall structure.
Uniqueness
2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H13Br2Cl3O3 |
---|---|
Molecular Weight |
567.5 g/mol |
IUPAC Name |
2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C20H13Br2Cl3O3/c21-16-7-14(24)5-11(19(16)27)1-9-3-13(23)4-10(18(9)26)2-12-6-15(25)8-17(22)20(12)28/h3-8,26-28H,1-2H2 |
InChI Key |
IYACPGWWSFLUES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Br)O)O)CC3=C(C(=CC(=C3)Cl)Br)O)Cl |
Origin of Product |
United States |
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